6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Androgen Receptor Relative Binding Affinity Antiandrogen

Research on peripheral androgen signaling often struggles with confounding off-target effects of standard antiandrogens. BOMT (Ro 7-2340) solves this as a pure, competitive androgen receptor antagonist with no intrinsic androgenic, estrogenic, progestogenic, or 5α-reductase inhibitory activity. • Selective AR blockade: RBA ~2.7% vs. metribolone; ~70% inhibition of DHT binding at 1 µM. • Ideal for dissecting peripheral (prostate, sebaceous gland) from central androgen feedback - lacks central antagonism. • Validated in vivo: blocks testosterone-stimulated accessory sex organ growth; reduces DHT-chromatin transfer and RNA polymerase activity in prostate. Supplied with full analytical documentation. Inquire for bulk packaging and custom synthesis options.

Molecular Formula C19H29BrO3
Molecular Weight 385.3 g/mol
CAS No. 24543-59-7
Cat. No. B1212887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one
CAS24543-59-7
SynonymsBOMT
Ro 7-2340
Molecular FormulaC19H29BrO3
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br
InChIInChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1
InChIKeyZUIGZKIOHUNINA-LWPUPYOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one (CAS 24543-59-7) for Antiandrogen Research and Procurement


6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one, commonly designated BOMT or Ro 7-2340, is a synthetic steroidal antiandrogen first reported in 1970 [1]. It is a 6α-brominated, 4-oxygenated, and 17α-methylated derivative of dihydrotestosterone (DHT) [1]. BOMT functions as a selective competitive antagonist of the androgen receptor (AR) and is characterized as a pure antiandrogen devoid of intrinsic androgenic, estrogenic, or progestogenic activity, even at high doses [2].

Why Structural Analogs of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one Cannot Be Assumed Equivalent


In antiandrogen research, subtle modifications to the steroidal scaffold profoundly alter receptor pharmacology. BOMT's unique combination of 6α-bromination, 4-oxa substitution, and 17α-methylation yields a distinct profile: it is a pure, competitive AR antagonist that does not inhibit 5α-reductase and exhibits minimal antigonadotropic activity [1][2]. In contrast, close analogs like cyproterone acetate possess potent progestogenic and antigonadotropic effects, while nonsteroidal antiandrogens such as flutamide lack the steroidal core entirely [1]. These mechanistic divergences preclude generic substitution and necessitate compound-specific evidence for research and procurement decisions.

Quantitative Differentiation of 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one (CAS 24543-59-7) Versus Key Antiandrogen Comparators


Androgen Receptor Relative Binding Affinity: BOMT vs. Metribolone

BOMT exhibits an androgen receptor (AR) relative binding affinity (RBA) of approximately 2.7% compared to metribolone (R1881), a high-affinity synthetic androgen standard [1].

Androgen Receptor Relative Binding Affinity Antiandrogen

In Vivo Antagonism of Testosterone Propionate: BOMT vs. Cyproterone Acetate

In castrated adult hamsters, daily intramuscular administration of BOMT (Ro 7-2340) at 8 mg for 3 weeks significantly antagonized the stimulatory effect of exogenous testosterone propionate (80 µg i.m., every other day) on the sebaceous gland, prostate, and seminal vesicle [1]. Cyproterone acetate, administered at the same dose and regimen, produced a comparable level of antagonism [1].

In Vivo Antiandrogenicity Hamster Sebaceous Gland Model Testosterone Antagonism

Nuclear DHT Binding Suppression in Hamster Sebaceous Gland

In an ex vivo experiment, pre-administration of BOMT (200–1000× excess) reduced bound radioactivity in sebaceous gland nuclei by more than 40% when animals were subsequently injected with ³H-testosterone [1]. This effect was comparable to cyproterone acetate and Sch 13521, while R 2956 showed no significant reduction [1].

Nuclear Androgen Binding DHT Displacement Ex Vivo Binding Assay

Lack of Central Androgen Antagonism Distinguishes BOMT

BOMT fails to antagonize androgen feedback at the hypothalamic-pituitary level, as evidenced by its inability to elevate plasma testosterone in intact rats, and its low competing efficiency for receptor sites in the hypothalamic-preoptic area in vitro [1]. This contrasts with cyproterone acetate, which effectively blocks central androgen feedback [2].

Central Nervous System Hypothalamic-Pituitary-Gonadal Axis Receptor Binding

No Inhibition of 5α-Reductase: Differentiating BOMT from Dual-Action Antiandrogens

BOMT does not inhibit 5α-reductase activity in rat prostate minces in vitro [1]. In contrast, compounds like finasteride and dutasteride are potent 5α-reductase inhibitors that reduce DHT levels rather than blocking the AR [2].

5α-Reductase Enzyme Inhibition DHT Synthesis

Pure AR Antagonism Without Cross-Reactivity

BOMT demonstrates no androgenic, estrogenic, or progestogenic activity even at high doses in vivo, and shows no cross-reactivity with other steroid hormone receptors [1][2]. This contrasts with cyproterone acetate, which possesses potent progestogenic activity and suppresses gonadotropin secretion [3].

Selectivity Steroid Receptor Profiling Off-Target Activity

Validated Research and Industrial Applications for 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one (BOMT)


Androgen Receptor Pharmacology Studies Requiring a Pure Competitive Antagonist

BOMT serves as a prototypical pure AR antagonist for in vitro and in vivo studies where confounding progestogenic, estrogenic, or 5α-reductase inhibitory activities must be excluded [1]. Its well-characterized RBA of 2.7% relative to metribolone provides a benchmark for comparing novel AR ligands [2].

Investigations of Peripheral vs. Central Androgen Action

Because BOMT lacks central androgen antagonism, it is particularly valuable for dissecting peripheral androgen-dependent processes (e.g., sebaceous gland, prostate) from central feedback mechanisms [1]. This property distinguishes it from centrally active antiandrogens like cyproterone acetate [2].

Reference Compound in Antiandrogen Screening Cascades

BOMT's demonstrated in vivo efficacy in blocking testosterone-induced stimulation of accessory sex organs (prostate, seminal vesicle) makes it a useful positive control or benchmark in preclinical antiandrogen screening programs [1].

Studies of Androgen Receptor-Mediated Transcription

BOMT has been shown to reduce DHT transfer into chromatin and antagonize testosterone-stimulated RNA polymerase activity in the prostate in vivo [1]. This makes it a relevant tool for investigating AR-mediated transcriptional regulation without the confounding influence of 5α-reductase inhibition [2].

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